(S)-GSK-3685032

Epigenetics DNMT1 Selectivity

(S)-GSK-3685032 is the (S)-enantiomer of GSK-3685032, serving as an inactive control compound for the first-in-class, non-nucleoside, reversible DNA methyltransferase 1 (DNMT1) inhibitor GSK-3685032. GSK-3685032, a potent DNMT1-selective inhibitor with an IC50 of 0.036 μM, exhibits over 2,500-fold selectivity for DNMT1 over the de novo methyltransferases DNMT3A and DNMT3B.

Molecular Formula C22H24N6OS
Molecular Weight 420.5 g/mol
Cat. No. B15570613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-GSK-3685032
Molecular FormulaC22H24N6OS
Molecular Weight420.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)/t19-/m0/s1
InChIKeyKNKHRZYILDZLRE-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-GSK-3685032: A Potent, First-in-Class, Reversible, and Highly Selective DNMT1 Inhibitor for Epigenetic Research


(S)-GSK-3685032 is the (S)-enantiomer of GSK-3685032, serving as an inactive control compound for the first-in-class, non-nucleoside, reversible DNA methyltransferase 1 (DNMT1) inhibitor GSK-3685032 [1]. GSK-3685032, a potent DNMT1-selective inhibitor with an IC50 of 0.036 μM, exhibits over 2,500-fold selectivity for DNMT1 over the de novo methyltransferases DNMT3A and DNMT3B [2]. It is a synthetic, small-molecule inhibitor developed as a chemical probe for epigenetic research and as a potential therapeutic for hematological malignancies, offering a distinct mechanism of action from traditional nucleoside analogs [3].

Why General DNMT Inhibitors Cannot Substitute for (S)-GSK-3685032 in Mechanistic Studies


General DNA methyltransferase inhibitors, such as the nucleoside analogs decitabine and azacytidine, are not interchangeable with GSK-3685032 due to fundamental differences in their mechanism of action, target selectivity, and in vivo tolerability [1]. Unlike these older agents, which are incorporated into DNA and covalently trap all catalytically active DNMTs, GSK-3685032 is a reversible, non-covalent inhibitor that selectively targets only DNMT1 [2]. This selectivity translates to a >2,500-fold discrimination against DNMT3A and DNMT3B, preventing the off-target effects that contribute to the significant hematological toxicity observed with nucleoside analogs . Consequently, substituting a generic DNMT inhibitor for GSK-3685032 in an experiment would confound results by introducing DNA damage and broad epigenetic effects, rather than isolating the specific contribution of DNMT1-mediated maintenance methylation. This critical distinction is the foundation for the quantitative evidence presented below.

Quantitative Differentiation of (S)-GSK-3685032 Against Closest Comparators


Enzymatic Selectivity: >2,500-Fold Selectivity for DNMT1 Over DNMT3A/B Defines a Unique Pharmacological Profile

GSK-3685032 demonstrates profound and quantifiable selectivity for DNMT1 over the de novo methyltransferases DNMT3A and DNMT3B. In biochemical assays, GSK-3685032 inhibits DNMT1 with an IC50 of 36 nM [1]. In contrast, it shows no significant inhibition of DNMT3A/3L or DNMT3B/3L complexes, with a reported selectivity window of >2,500-fold . This is a stark contrast to nucleoside analogs like decitabine and azacytidine, which inhibit all three catalytically active DNMTs (DNMT1, DNMT3A, DNMT3B) non-selectively through irreversible covalent trapping [2].

Epigenetics DNMT1 Selectivity Biochemical Assay

In Vivo Tolerability and Efficacy: Superior Tumor Regression and Survival in AML Models Compared to Decitabine

In a direct head-to-head comparison using mouse models of acute myeloid leukemia (AML), GSK-3685032 demonstrated superior in vivo tolerability and therapeutic efficacy relative to the standard-of-care hypomethylating agent decitabine [1]. GSK-3685032 treatment resulted in superior tumor regression and significantly prolonged survival compared to decitabine-treated cohorts . This improvement is attributed to the compound's reversible, non-covalent mechanism, which avoids the DNA damage and broader toxicity associated with the irreversible, DNA-incorporating nucleoside analog decitabine [2].

In Vivo Efficacy Acute Myeloid Leukemia Tolerability Xenograft Model

Mechanism of Action: A Non-DNA-Damaging Epigenetic Tool Distinct from Cytotoxic Nucleoside Analogs

A study of drug sensitivity across over 600 human cancer models established that GSK-3685032 kills cancer cells via DNA hypomethylation, without inducing DNA damage [1]. This finding was made possible by using GSK-3685032 as a direct comparator to azacytidine (AZA) and decitabine (DEC), which are known to cause DNA damage through their incorporation into DNA [2]. The research demonstrated that the anti-cancer activity of AZA and DEC is primarily due to DNA hypomethylation (mimicked by GSK-3685032), not DNA damage, clarifying a long-standing mechanistic ambiguity [1].

Mechanism of Action DNA Damage Hypomethylation Epigenetics

Comparison to Other Direct DNMT1 Inhibitors: Superior Cellular Potency and Growth Inhibition Over SGI-1027 and CM272

Compared to other direct, non-nucleoside DNMT1 inhibitors, GSK-3685032 demonstrates superior activity in cellular contexts . In the MV4-11 AML cell line, GSK-3685032 exhibits greater enzymatic potency and a more pronounced inhibition of cell growth than SGI-1027, an earlier-generation DNMT1 inhibitor . Furthermore, while both GSK-3685032 and the inhibitor CM272 show strong biochemical inhibition of DNMT1 in the nanomolar range, GSK-3685032 is reported to be more potent . The median growth IC50 (gIC50) for GSK-3685032 across a panel of 51 hematologic cancer cell lines is 0.64 μM, providing a quantitative benchmark for its cellular anti-proliferative activity .

Cell-based Assay Anti-proliferative Potency DNMT1

Recommended Applications for (S)-GSK-3685032 in Epigenetics and Oncology Research


Stereochemical Control: Use of (S)-GSK-3685032 as a Negative Control for GSK-3685032 in Cell-Based Assays

(S)-GSK-3685032 is the inactive enantiomer and is explicitly intended for use as a matched negative control in all experiments employing the active inhibitor GSK-3685032 [1]. To attribute a phenotypic change specifically to DNMT1 inhibition, researchers must run parallel experiments with (S)-GSK-3685032 at the same concentration. The absence of an effect with the (S)-enantiomer validates that the observations from GSK-3685032 treatment are due to its on-target biochemical activity and not due to non-specific compound effects. This is a critical component of rigorous chemical biology validation.

Mechanistic Dissection of Maintenance vs. De Novo Methylation in Cancer Models

The unparalleled >2,500-fold selectivity of GSK-3685032 for DNMT1 over DNMT3A/B enables researchers to cleanly dissect the functional contributions of maintenance DNA methylation in biological processes. This is impossible with pan-DNMT inhibitors like decitabine or azacytidine. Applications include studying the role of DNMT1 in maintaining aberrant gene silencing in cancer stem cells, or its specific role in the DNA damage response, without confounding effects from the de novo methyltransferases [2].

In Vivo Preclinical Studies for AML and Other Hematologic Malignancies

Given its superior tolerability and efficacy in vivo compared to decitabine [3], GSK-3685032 is the compound of choice for preclinical studies aiming to model DNMT1 inhibition in hematologic cancers like AML. Researchers can use GSK-3685032 to achieve sustained DNA hypomethylation and tumor regression in xenograft models without the severe toxicity that limits the dosing of nucleoside analogs. This makes it an ideal tool for testing combination therapies or for use in transgenic models where animal welfare and long-term study duration are critical.

Use as a Non-DNA-Damaging Epigenetic Probe in High-Content Screening

For high-throughput or high-content screening campaigns aimed at identifying synthetic lethal interactions or epigenetic modifiers, GSK-3685032 serves as a clean, non-genotoxic tool for DNMT1 inhibition [4]. Its mechanism avoids the activation of DNA damage response pathways, a major confounder in screens using agents like azacytidine or decitabine. This allows for the unambiguous identification of genes and pathways that specifically modulate the cellular response to DNA hypomethylation, as demonstrated in recent CRISPR screens [4].

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